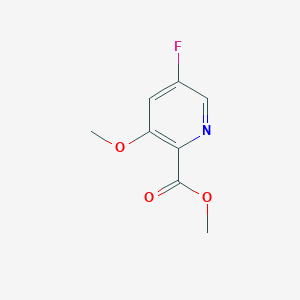
Methyl 5-fluoro-3-methoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-3-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, where the hydrogen atoms at the 5th and 3rd positions of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-methoxypicolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropicolinic acid.
Esterification: The 5-fluoropicolinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-fluoropicolinate.
Methoxylation: The methyl 5-fluoropicolinate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 3rd position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 5-fluoropicolinic acid are esterified in industrial reactors.
Continuous Flow Methoxylation: The esterified product is then continuously fed into a reactor where methoxylation occurs under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-fluoro-3-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 5-amino-3-methoxypicolinate or 5-thio-3-methoxypicolinate.
Oxidation: Formation of 5-fluoro-3-methoxypicolinic acid.
Reduction: Formation of 5-fluoro-3-methoxypicolinyl alcohol.
科学的研究の応用
Methyl 5-fluoro-3-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 5-fluoro-3-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The methoxy group increases the compound’s lipophilicity, facilitating its passage through biological membranes. These properties make it an effective modulator of enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-chloro-3-methoxypicolinate
- Methyl 5-iodo-3-methoxypicolinate
Uniqueness
Methyl 5-fluoro-3-methoxypicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
methyl 5-fluoro-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 |
InChIキー |
JYTKXUXNWIWTCL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


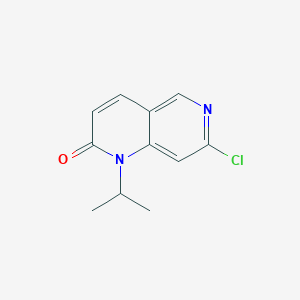
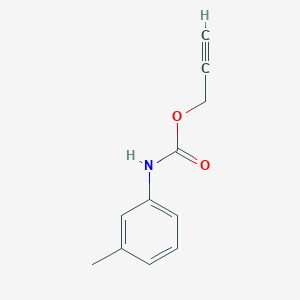
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
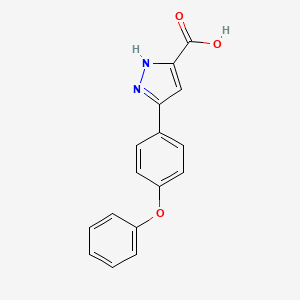
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
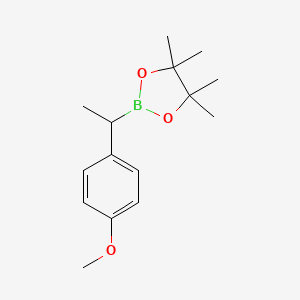
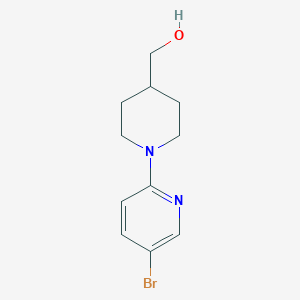
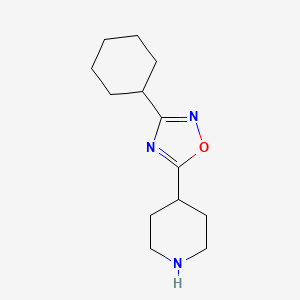

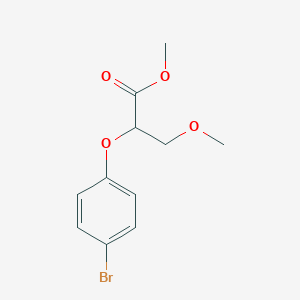
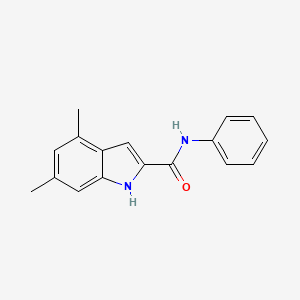
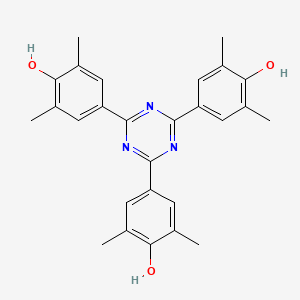
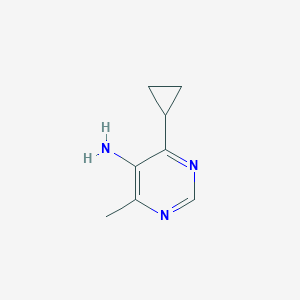
![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
